molecular formula C10H12O2 B1296484 2-Allyl-6-methoxyphenol CAS No. 579-60-2

2-Allyl-6-methoxyphenol

Cat. No. B1296484
CAS RN: 579-60-2
M. Wt: 164.2 g/mol
InChI Key: LREHGXOCZVBABG-UHFFFAOYSA-N
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Description

2-Allyl-6-methoxyphenol is a natural product found in Mosla chinensis, Lonicera japonica, and Syzygium aromaticum . It has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .


Synthesis Analysis

The synthesis of 2-Allyl-6-methoxyphenol involves the allylation of guaiacol with allyl chloride . The structure-activity relationships of eugenol, thymol, carvacrol, and their corresponding 2- and 4-allyl, 2-methallyl, and 2- and 4-n-propyl derivatives were evaluated .


Molecular Structure Analysis

The IUPAC name of 2-Allyl-6-methoxyphenol is 2-methoxy-6-prop-2-enylphenol . The InChI is InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9 (12-2)10 (8)11/h3-4,6-7,11H,1,5H2,2H3 .


Chemical Reactions Analysis

The allyl derivatives showed a consistent increased potency with both killing and inhibiting planktonic cells but they exhibited a decrease in potency against biofilms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allyl-6-methoxyphenol include a refractive index of n20/D 1.538 (lit.), a boiling point of 119-121 °C/12 mmHg (lit.), and a density of 1.068 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Antioxidant Activity: 2-Allyl-6-methoxyphenol, synthesized from eugenol, demonstrates significant antioxidant activity. In a study, it inhibited the oxidation of linoleic acid, reduced the rate of propagation, and decreased the formation of malonaldehyde (MDA), indicating its potential as a natural antioxidant in various applications (Hernawan, Purwono, & Wahyuningsih, 2012).

Applications in Synthesis and Chemical Reactions

  • Anodic Oxidation and Synthesis of Derivatives

    Anodic oxidation of 2-Allyl-6-methoxyphenol can lead to the formation of various dienones and dimeric compounds. These compounds have potential applications in the synthesis of other chemicals, highlighting the versatility of 2-Allyl-6-methoxyphenol in chemical synthesis (Iguchi, Nishiyama, Terada, & Yamamura, 1978).

  • Claisen Rearrangement

    The Claisen rearrangement of 2-Allyl-6-methoxyphenol is an efficient process to produce allyl phenols, which are precursors to various natural products. This reaction demonstrates the chemical's utility in creating valuable compounds for perfumes, flavors, soaps, detergents, air fresheners, and cosmetics (Yadav & Lande, 2005).

Safety And Hazards

2-Allyl-6-methoxyphenol is harmful if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-methoxy-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-4,6-7,11H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHGXOCZVBABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862226
Record name 2-Methoxy-6-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Spicy aroma
Record name 2-Methoxy-6-(2-propenyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol)
Record name 2-Methoxy-6-(2-propenyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.071
Record name 2-Methoxy-6-(2-propenyl)phenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Allyl-6-methoxyphenol

CAS RN

579-60-2
Record name o-Eugenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Allylguaiacol
Source ChemIDplus
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Record name o-Eugenol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-6-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-allylguaicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.587
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Record name 6-ALLYLGUAIACOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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